![molecular formula C15H9ClF3N3O3 B1270643 3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 695191-62-9](/img/structure/B1270643.png)
3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves multistep reactions starting from simple precursors like amino-pyrazoles or pyrazole carboxylates. For instance, a related compound was synthesized through condensation reactions, cyclization with trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Ju Liu et al., 2016). Another example involves regiospecific synthesis from methyl 5-amino-1H-pyrazole-4-carboxylate, highlighting the importance of regioselectivity and the role of crystal structure analysis in confirming the product's structure (Isuru R. Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their chemical and biological functions. Crystallographic studies reveal detailed molecular arrangements, such as hydrogen-bonded dimers and conformational differences affecting compound stability and reactivity (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine compounds undergo various chemical reactions, including regioselective synthesis and cyclization, to produce derivatives with different substituents. These reactions are influenced by factors like the presence of POCl3 or Pd-catalysts, highlighting the compounds' versatile reactivity (Miha Drev et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as crystal structure and intermolecular hydrogen bonds, play a significant role in their stability and solubility. These properties are determined through crystallographic analysis and spectroscopic evaluations, providing insights into the compounds' behavior in different environments (Isuru R. Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, are key areas of interest. Synthesis pathways often involve the use of reagents like POCl3 and conditions that promote regioselectivity. The compounds' interactions with biological targets, such as inhibition of cancer cell proliferation, are studied through in vitro assays, indicating the significance of structural features for biological activity (Ju Liu et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives have been a focus of research due to their wide range of medicinal properties. One study highlighted the significance of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery, emphasizing its potential for developing drug-like candidates with a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies are crucial for medicinal chemists to explore and develop potential drug candidates using this privileged scaffold. The extensive SAR studies and synthetic strategies employed for these derivatives highlight the importance of this compound in medicinal chemistry (Cherukupalli et al., 2017).
Anti-inflammatory and Analgesic Activities
Derivatives of the compound have shown notable anti-inflammatory and analgesic activities. One research synthesized and tested 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for their analgesic and anti-inflammatory activity. Some of these compounds demonstrated equal or greater potency than indomethacin, a standard drug used for inflammation and pain relief (Muchowski et al., 1985).
Anticonvulsant Activities
Research into the design and synthesis of novel compounds based on the structure of 3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has led to the development of substances with significant anticonvulsant activities. A study focusing on substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives revealed that these molecules possessed high activity according to maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, two standard tests for evaluating anticonvulsant drugs (Wang et al., 2015).
Antihyperglycemic Agents
The compound and its derivatives have been explored for their potential as antihyperglycemic agents. A study synthesized and evaluated a series of pyrazol-3-one derivatives with trifluoromethyl and benzyl groups, finding that these compounds were potent antihyperglycemic agents, potentially operating by inhibiting renal tubular glucose reabsorption (Kees et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O3/c1-25-9-5-3-2-4-7(9)8-6-10(15(17,18)19)22-13(20-8)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVRTVAENUDWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120702 | |
| Record name | 3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
695191-62-9 | |
| Record name | 3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



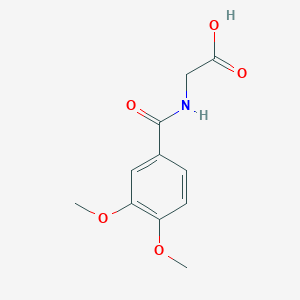

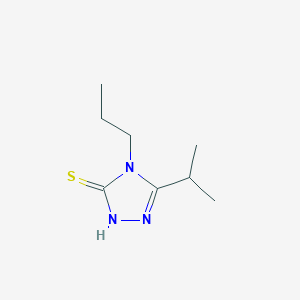
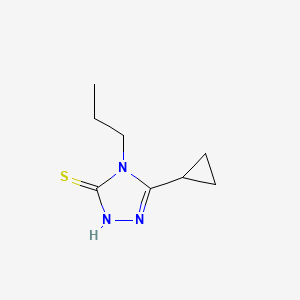
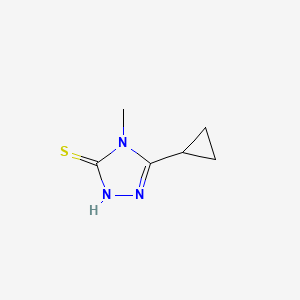
![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)
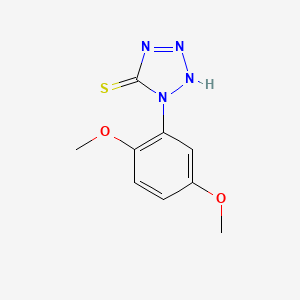
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)

